MAN-9 Glycan
Description
Structure
2D Structure
Properties
Molecular Formula |
C70H118N2O56 |
|---|---|
Molecular Weight |
1883.7 g/mol |
IUPAC Name |
N-[(3R,4R,5S,6R)-4-[(3R,4R,5S,6R)-3-acetamido-4-[(2R,3S,4S,5R,6R)-4-[(2R,3S,4S,5S,6R)-3-[(2S,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4S,5S,6R)-3-[(2S,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[[(2S,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-4,5-dihydroxyoxan-2-yl]oxymethyl]-3,5-dihydroxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C70H118N2O56/c1-14(82)71-27-52(37(92)23(10-80)110-60(27)107)121-61-28(72-15(2)83)53(38(93)24(11-81)111-61)122-65-51(106)54(123-68-59(46(101)35(90)20(7-77)116-68)128-70-58(45(100)34(89)22(9-79)118-70)126-64-50(105)42(97)31(86)18(5-75)114-64)39(94)26(119-65)13-109-67-56(127-69-57(44(99)33(88)21(8-78)117-69)125-63-49(104)41(96)30(85)17(4-74)113-63)47(102)36(91)25(120-67)12-108-66-55(43(98)32(87)19(6-76)115-66)124-62-48(103)40(95)29(84)16(3-73)112-62/h16-70,73-81,84-107H,3-13H2,1-2H3,(H,71,82)(H,72,83)/t16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40+,41+,42+,43+,44+,45+,46+,47+,48+,49+,50+,51+,52-,53-,54+,55+,56+,57+,58+,59+,60?,61?,62-,63-,64-,65+,66+,67+,68-,69-,70-/m1/s1 |
InChI Key |
FLUNXHWGFSEUEL-FKWYCMHWSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)OC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O[C@@H]7[C@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O[C@@H]9[C@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)NC(=O)C |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)COC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)O)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(C(O1)CO)O)O)OC1C(C(C(C(O1)CO)O)O)O)O)NC(=O)C |
Origin of Product |
United States |
Biosynthesis and Processing of Man 9 Glycan
Initial Synthesis of the Glc3Man9GlcNAc2 Precursor
The process of N-linked glycosylation is initiated not on the protein itself, but with the construction of a 14-sugar precursor molecule, Glc3Man9GlcNAc2. molbiolcell.org This complex oligosaccharide, consisting of three glucose (Glc), nine mannose (Man), and two N-acetylglucosamine (GlcNAc) residues, is assembled in a highly conserved pathway. frontiersin.orgnih.gov
The foundation for the synthesis of the Glc3Man9GlcNAc2 precursor is a long-chain polyisoprenol lipid called dolichol phosphate (B84403), which is embedded in the membrane of the endoplasmic reticulum (ER). researchgate.net The synthesis begins on the cytoplasmic face of the ER membrane when N-acetylglucosamine-1-phosphate is transferred from UDP-GlcNAc to dolichol phosphate (Dol-P), forming dolichol pyrophosphate N-acetylglucosamine (Dol-PP-GlcNAc). glycoforum.gr.jp This Dol-PP serves as a lipid anchor, holding the growing glycan chain to the ER membrane throughout its assembly. nih.gov The assembly continues with the sequential addition of another GlcNAc residue and five mannose residues. The partially built glycan is then flipped from the cytoplasmic side to the lumen of the ER, where the final four mannose and three glucose residues are added to complete the Glc3Man9GlcNAc2-PP-Dol precursor. glycoforum.gr.jpfrontiersin.org
Once the Glc3Man9GlcNAc2 precursor is fully assembled on its dolichol pyrophosphate carrier, it is transferred en bloc to a nascent polypeptide chain. frontiersin.org This crucial transfer is catalyzed by a multi-subunit enzyme complex known as oligosaccharyltransferase (OST). frontiersin.orgresearchgate.net The OST complex is strategically located at the ER membrane, often associated with the protein translocation channel (translocon), allowing it to glycosylate proteins as they are being synthesized and entering the ER lumen. nih.govfrontiersin.org OST specifically recognizes and transfers the glycan to an asparagine (Asn) residue within the consensus amino acid sequence Asn-X-Ser/Thr, where X can be any amino acid except proline. frontiersin.orgfrontiersin.org This single enzymatic step establishes the N-glycosidic bond that characterizes all N-linked glycoproteins.
Table 1: Key Enzymes in MAN-9 Glycan Biosynthesis and Initial Processing
| Enzyme/Complex | Location | Function |
|---|---|---|
| Glycosyltransferases (various) | ER Membrane | Sequentially assemble the Glc3Man9GlcNAc2 precursor on the Dol-PP carrier. |
| Oligosaccharyltransferase (OST) | ER Membrane | Transfers the complete Glc3Man9GlcNAc2 precursor from Dol-PP to an asparagine residue on a nascent protein. frontiersin.org |
| Glucosidase I | ER Lumen | Removes the terminal α-1,2-linked glucose residue from the newly transferred glycan. researchgate.net |
| Glucosidase II | ER Lumen | Removes the second and third (innermost) α-1,3-linked glucose residues. researchgate.netmolbiolcell.org |
Role of Dolichylpyrophosphate (Dol-PP)
Endoplasmic Reticulum (ER) Associated Processing
Immediately following its transfer to the protein, the Glc3Man9GlcNAc2 structure undergoes a series of rapid and critical modifications. These trimming events are central to the protein quality control system of the ER.
The processing begins with the sequential removal of the three terminal glucose residues. This trimming is performed by two distinct enzymes residing in the ER lumen. Glucosidase I cleaves the outermost, terminal α-1,2-linked glucose residue. researchgate.netreactome.org Subsequently, Glucosidase II removes the remaining two α-1,3-linked glucose residues. molbiolcell.orgreactome.org The removal of all three glucose units results in the formation of the Man9GlcNAc2 oligosaccharide, commonly referred to as the this compound. caister.com This deglucosylation is the gateway to the major protein folding pathway in the ER.
For glycoproteins that are slow to fold or are terminally misfolded, the this compound is further modified. ER α-Mannosidase I (ERManI) is a key enzyme that specifically cleaves a single α-1,2-linked mannose residue from the central B-branch of the MAN-9 structure. nih.govoup.com This action generates a specific isomer of Man8GlcNAc2 (isomer B). nih.govresearchgate.net This trimming event is often considered a crucial step in what is known as the "mannose timer" model of ER quality control. frontiersin.org The conversion of MAN-9 to Man8 signals that the glycoprotein (B1211001) has resided in the ER for an extended period without achieving its proper conformation, marking it for degradation. frontiersin.orgnih.gov Overexpression of ERManI has been shown to accelerate the degradation of misfolded glycoproteins, while its inhibition stabilizes them. researchgate.netnih.gov
The various glycan structures serve as signals that are recognized by molecular chaperones and other components of the ER quality control system. After Glucosidase I and II action, the resulting monoglucosylated glycan (Glc1Man9GlcNAc2) is recognized by the lectin chaperones calnexin (B1179193) and calreticulin (B1178941). nih.govfrontiersin.orgrupress.org This binding retains the glycoprotein in the ER, prevents its aggregation, and facilitates its correct folding. nih.govelifesciences.org
If a protein folds correctly, Glucosidase II removes the final glucose, releasing it from the calnexin/calreticulin cycle, and the properly folded glycoprotein, bearing the this compound, can exit the ER. frontiersin.orgfrontiersin.org However, if the protein remains misfolded, it is recognized by a folding sensor enzyme, UGGT (UDP-glucose:glycoprotein glucosyltransferase), which adds a glucose residue back onto the this compound, allowing it to re-enter the calnexin/calreticulin cycle for another attempt at folding. researchgate.netcaister.com
If folding attempts remain futile, the persistent action of ERManI and other mannosidases trims the this compound to Man8 and smaller structures. frontiersin.orgglycoforum.gr.jp These mannose-trimmed structures are recognized by other lectins, such as OS-9 and XTP3-B, which target the terminally misfolded glycoprotein for ER-associated degradation (ERAD). molbiolcell.orgfrontiersin.orgglycoforum.gr.jp This process involves retro-translocation of the protein out of the ER into the cytosol, where it is ubiquitinated and ultimately destroyed by the proteasome. glycoforum.gr.jpfrontiersin.org Thus, the this compound and its trimmed derivatives are central to the cell's ability to distinguish between correctly folded, folding-competent, and terminally misfolded proteins.
Structural Biology and Conformational Dynamics of Man 9 Glycan
Three-Dimensional Structural Characterization of MAN-9 GlcNAc2
The three-dimensional structure of MAN-9 is critical to its function, influencing how it is recognized by other molecules. This structure has been investigated through various methods, primarily X-ray crystallography, which provides a static picture of the glycan's conformation, often when it is part of a larger glycoprotein (B1211001) complex.
Crystal Structure Analysis of MAN-9 Glycoforms and Complexes
Crystal structures of glycoproteins bearing MAN-9 have revealed important features about its spatial arrangement. For instance, the crystal structure of a recombinant human IgG1 Fc fragment, engineered to have high-mannose type glycans, confirmed the presence of Man-9 GlcNAc2. nih.govmdpi.com However, the electron density map for the glycan can be asymmetric, indicating varying degrees of order and flexibility for different parts of the structure. nih.govmdpi.com In one case, a well-defined electron density was observed for a Man7GlcNAc2 portion, while the density for the reducing terminal residues was poor. nih.govmdpi.com
A specific example of a crystal structure containing MAN-9 is the complex of the DH475 Fab antibody fragment with Man9. rcsb.org This structure was resolved at 2.90 Å and provides detailed insights into the interaction between the antibody and the glycan. rcsb.org
Table 1: Crystallographic Data for DH475 Fab in complex with Man9
| Experimental Detail | Value |
| Method | X-RAY DIFFRACTION |
| Resolution | 2.90 Å |
| R-Value Free | 0.272 |
| R-Value Work | 0.229 |
| R-Value Observed | 0.231 |
| Total Structure Weight | 49.5 kDa |
| Atom Count | 3,487 |
Data sourced from RCSB PDB entry 8D3A. rcsb.org
Branch Designations (D1, D2, D3 Arms) and Their Significance
The MAN-9 glycan is characterized by a core Man3GlcNAc2 structure from which three distinct mannose-containing branches, or arms, extend. These are designated as the D1, D2, and D3 arms. nih.govmdpi.com
D1 Arm: Manα1-2Manα1-2Man chain attached to the α1-3 mannose of the core. nih.gov
D2 Arm: Manα1-2Manα1-3Man chain. nih.gov
D3 Arm: Manα1-2Manα1-6Man chain. nih.gov
The α1-6 branches (D2 and D3 arms) of the high-mannose type glycan are positioned differently compared to the branches of complex-type glycans due to the difference in glycosidic linkages. nih.gov These arms are not static; they possess considerable flexibility, which is crucial for their biological function. For example, the terminal mannose residues of the D1 and D3 arms are recognized by the broadly neutralizing antibody PGT128. nih.gov The accessibility of these arms to enzymes like α-1,2-mannosidase can be hindered by steric constraints from the protein and other glycans on the surface of viral glycoproteins like HIV-1 Env. nih.gov The specific recognition of these arms by various lectins and antibodies underscores their importance in molecular recognition events. For example, DC-SIGN, a lectin involved in immune responses, recognizes MAN-9, with a preference for binding to the D2 arm. csic.es
Solution State Conformational Properties of this compound
While crystal structures provide a valuable snapshot, the behavior of MAN-9 in a more physiologically relevant aqueous environment is highly dynamic. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying these solution-state conformations.
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications for Conformational Studies
NMR spectroscopy allows for the detailed, atomic-level characterization of glycan structures in solution. acs.org 1H-NMR has been instrumental in confirming the sequence of MAN-9. jst.go.jp By analyzing the chemical shifts and coupling constants of the protons in the glycan, researchers can deduce the types of monosaccharides present, their ring forms, anomeric configurations, and the linkages between them. acs.org
However, the inherent flexibility of glycans and the similarity of the monosaccharide units lead to significant spectral overlap, which can complicate analysis. acs.orgd-nb.info Advanced NMR techniques, such as multidimensional experiments, have been developed to reduce this overlap and enhance resolution. acs.org These methods have been crucial in determining the solution structure of MAN-9 and understanding how it interacts with binding partners like the HIV entry inhibitor protein, microvirin. nih.govnih.gov NMR studies have revealed that MAN-9 can adopt different conformations when bound to different proteins, and that these bound conformations are often sampled by the glycan in its free state, suggesting a mechanism of conformational selection for recognition by diverse partners. nih.govnih.gov
Isotopic Labeling Strategies for Enhanced NMR Analysis of Complex Glycans
To overcome the challenges of spectral overlap and low sensitivity in NMR studies of large glycans like MAN-9, isotopic labeling is often employed. d-nb.info This involves enriching the glycan with NMR-active isotopes such as 13C and 15N. d-nb.inforsc.org
Uniform 13C labeling, where all carbon atoms are replaced with the 13C isotope, significantly increases the dispersion of signals in the NMR spectrum. d-nb.info This has enabled the use of 3D 13C-edited NMR experiments, which have been pivotal in deconvoluting the complex spectra of MAN-9 and determining its solution structure. nih.govnih.gov A robust expression system using mammalian cells has been developed for the production of uniformly 13C,15N-labeled N-linked glycans, facilitating these advanced NMR studies. nih.govnih.gov
Metabolic labeling is a common method for introducing isotopes. For instance, growing glycoprotein-producing mammalian cells in a medium containing 13C-labeled glucose results in the labeling of all glycans. rsc.orgnih.gov Selective labeling of specific sugar residues can also be achieved by using isotopically labeled precursors like glucosamine. rsc.org While uniform labeling is powerful, site-specific labeling can be imperative for studying highly repetitive or homo-polysaccharides, though it presents a greater synthetic challenge. d-nb.info These isotopic labeling strategies are crucial for detailed structural and dynamic studies of MAN-9 and its interactions. marioschubert.ch
Computational Approaches to Conformational Dynamics
In addition to experimental techniques, computational methods, particularly molecular dynamics (MD) simulations, provide invaluable insights into the conformational dynamics of MAN-9. researchgate.netnih.gov MD simulations can model the movement of the glycan over time, revealing its flexibility and the different shapes it can adopt. researchgate.net
These simulations have been used to analyze the conformational preferences of the glycosidic linkages within MAN-9, often described by phi (φ) and psi (ψ) torsion angles. researchgate.netnih.gov Studies have shown that the linkages, particularly the Manα(1-2)-Man linkages, can exist in multiple conformational states. researchgate.net MD simulations have also been used to study MAN-9 in the context of a glycoprotein, such as when it is attached to the FcγRIIIa receptor, revealing how the protein environment influences the glycan's conformational landscape. researchgate.netnih.gov
Furthermore, computational approaches are used to model the interaction of MAN-9 with binding partners. For example, MD simulations have been employed to study the complex of MAN-9 with the lectin DC-SIGN, helping to interpret experimental NMR data and build three-dimensional models of the complex. acs.orgcsic.es These simulations have indicated that the D2 arm of MAN-9 is preferentially involved in binding to DC-SIGN. csic.es By combining computational modeling with experimental data from X-ray crystallography and NMR, a more complete and dynamic picture of MAN-9's structure and function can be achieved. nih.gov
Molecular Dynamics (MD) Simulations of Free this compound
Molecular dynamics (MD) simulations have emerged as a powerful tool to explore the conformational space of this compound in its free, unbound state in solution. These simulations model the atomic interactions over time, providing a dynamic picture of the glycan's structure.
A common approach involves performing unrestrained MD simulations in explicit solvent, which mimics the physiological environment. nih.gov For instance, a 1.6-microsecond simulation of MAN-9 was conducted using the CHARMM36 (c36) force field with the TIP3P water model. nih.gov Such simulations typically involve an initial energy minimization of the system, followed by a long production phase under controlled temperature (e.g., 300 K) and pressure. nih.gov The use of advanced computational techniques, such as a hydrogen mass repartitioning scheme, allows for larger time steps (e.g., 4 fs), enabling the exploration of a wider conformational space within a feasible simulation time. nih.gov
The CHARMM force field is widely used for glycoprotein simulations due to its robust parameterization for both proteins and carbohydrates, allowing for the accurate modeling of these heterogeneous systems. nih.govoup.comresearchgate.netglycoforum.gr.jp The setup for such simulations can be facilitated by tools like the CHARMM-GUI Glycan Reader, which aids in building the initial glycoprotein structures. nih.gov
The validity of the conformations sampled during MD simulations is often assessed by comparing the results with experimental data, primarily from NMR spectroscopy. nih.gov For example, the calculated NMR ensemble of MAN-9 has been shown to share global topologies with the lowest energy models derived from MD simulations, with an average root-mean-square deviation (RMSD) of 2.86 ± 0.72 Å. nih.gov This correlation between computational and experimental data lends confidence to the structural models generated by the simulations.
The table below summarizes typical parameters used in MD simulations of free this compound.
| Parameter | Value/Description | Reference |
|---|---|---|
| Force Field | CHARMM36 (c36) | nih.gov |
| Water Model | TIP3P | nih.gov |
| Simulation Software | ACEMD | nih.gov |
| Simulation Time | 1.6 µs | nih.gov |
| Temperature | 300 K | nih.gov |
| Thermostat | Langevin thermostat | nih.gov |
| Non-bonded Cutoff | 9 Å | nih.gov |
| Long-range Electrostatics | Particle-mesh Ewald (PME) | nih.gov |
Analysis of Conformational Heterogeneity and Sampled States
The flexibility of this compound arises from the rotation around the glycosidic linkages connecting the mannose residues. These rotations are described by dihedral angles, primarily phi (φ), psi (ψ), and, for α(1-6) linkages, omega (ω). Analysis of the trajectories from MD simulations reveals the preferred values for these angles and, consequently, the dominant conformational states of the glycan.
This compound is composed of three distinct arms, designated D1, D2, and D3, branching from a central core. researchgate.net MD simulations have shown that these arms exhibit different degrees of flexibility. nih.gov The Manα1-2Man termini of the D1 and D3 arms generally show greater mobility. nih.gov In contrast, the D2 arm tends to adopt a more restricted orientation, often positioned almost perpendicular to the axis of the glycan core. nih.gov
The conformational heterogeneity of the glycosidic linkages can be quantified by analyzing the population of different rotamers. For example, studies on the Manα(1-2)-Man linkages within MAN-9 have identified two major conformers. In one study, these conformers were populated at 73% and 27% for one such linkage and 76% and 24% for another. researchgate.net The α(1-6) linkages, which possess an additional degree of freedom (the ω torsion angle), also sample distinct conformational states, often referred to as 'back-fold' and 'front-fold' conformers. biorxiv.org
The table below presents data on the conformational states of specific glycosidic linkages within MAN-9, including the dihedral angles and their relative populations as determined from MD simulations.
| Linkage | Conformer | φ (phi) | ψ (psi) | Population (%) | Reference |
|---|---|---|---|---|---|
| Manα(1-2)-Man (example 1) | 1 | 74° | 151° | 73% | researchgate.net |
| 2 | 70° | 107° | 27% | researchgate.net | |
| Manα(1-2)-Man (example 2) | 1 | 74° | 151° | 76% | researchgate.net |
| 2 | 70° | 106° | 24% | researchgate.net |
This compound as a Ligand for Endogenous Lectins
This compound and its derivatives are key players in the cellular machinery, acting as signals for protein folding, quality control, and transport. This is mediated through their specific interactions with a variety of endogenous lectins.
Interactions with ER Chaperone Lectins (Calnexin, Calreticulin (B1178941), ERp57)
In the endoplasmic reticulum (ER), newly synthesized glycoproteins undergo a quality control cycle to ensure proper folding. Central to this process are the chaperone lectins calnexin (B1179193) and calreticulin, which recognize a monoglucosylated form of high-mannose glycans (Glc₁Man₉GlcNAc₂). biologists.combiorxiv.org This recognition is a crucial step in retaining unfolded or misfolded glycoproteins within the ER for refolding. glycoforum.gr.jp
The interaction is initiated after the initial trimming of two glucose residues from the core glycan (Glc₃Man₉GlcNAc₂) by glucosidases I and II. biologists.com The resulting Glc₁Man₉GlcNAc₂ structure is then specifically bound by the lectin domains of calnexin and calreticulin. biologists.combiorxiv.org These chaperones, in complex with the thiol oxidoreductase ERp57, facilitate the correct formation of disulfide bonds and prevent the aggregation of folding intermediates. pnas.orgmolbiolcell.org ERp57 itself can form transient disulfide bonds with glycoprotein substrates that are bound to calnexin and calreticulin. pnas.org If the glycoprotein fails to fold correctly after this cycle, the terminal glucose is removed by glucosidase II. A folding sensor enzyme, UDP-glucose:glycoprotein glucosyltransferase (UGGT), can then re-glucosylate the this compound on misfolded proteins, allowing them to re-enter the calnexin/calreticulin cycle. glycoforum.gr.jpmolbiolcell.org
| Lectin | Glycan Specificity | Function in ER Quality Control |
| Calnexin | Glc₁Man₉GlcNAc₂ | Retains unfolded glycoproteins in the ER for refolding. biologists.combiorxiv.org |
| Calreticulin | Glc₁Man₉GlcNAc₂ | Similar to Calnexin, acts as a chaperone for glycoprotein folding. biologists.combiorxiv.org |
| ERp57 | Associates with Calnexin/Calreticulin-glycoprotein complex | Catalyzes disulfide bond formation in the bound glycoprotein. pnas.orgmolbiolcell.org |
Recognition by Cargo Transport Lectins (Ergic53, Vip36)
Once properly folded, glycoproteins are transported from the ER to the Golgi apparatus for further processing and sorting. This transport is facilitated by cargo receptors, including the L-type lectins ERGIC-53 (LMAN1) and VIP36. These lectins recognize high-mannose glycans on folded glycoproteins, mediating their inclusion into transport vesicles. researchgate.netresearchgate.net
ERGIC-53 and VIP36 exhibit distinct but overlapping specificities for high-mannose glycans. While both can recognize Man-9, studies have shown that VIP36 has a preference for Man-9, whereas ERGIC-53 preferentially binds to Man₈GlcNAc₂ (Man8B). researchgate.net The binding is also pH-sensitive, which is thought to facilitate the release of cargo in the more acidic environment of the ER-Golgi intermediate compartment (ERGIC) and Golgi. researchgate.net
| Lectin | Preferred High-Mannose Glycan | Function |
| Ergic53 | Man₈GlcNAc₂ (Man8B) | Cargo receptor for glycoprotein transport from the ER to the Golgi. researchgate.net |
| Vip36 | Man₉GlcNAc₂ (Man9) | Cargo receptor involved in the secretory pathway. researchgate.net |
Binding to C-Type Lectins (e.g., DC-SIGN) and Their Role in Immunity
Man-9 glycans displayed on the surface of pathogens, such as viruses and bacteria, are recognized by C-type lectin receptors (CLRs) on immune cells, playing a crucial role in pathogen recognition and the initiation of immune responses. researchgate.netoup.com A prominent example is the Dendritic Cell-Specific Intercellular Adhesion Molecule-3-Grabbing Non-integrin (DC-SIGN), which is expressed on dendritic cells. acs.org
DC-SIGN binds to high-mannose glycans, including Man-9, in a calcium-dependent manner. acs.org This interaction can have dual consequences. On one hand, it can facilitate the uptake and presentation of pathogens to T cells, initiating an adaptive immune response. nih.gov On the other hand, some viruses, like HIV, can exploit this interaction to enhance their infection of T cells. nih.govpnas.org The binding affinity of DC-SIGN for individual Man-9 glycans is relatively low, but the high density of these glycans on pathogen surfaces leads to multivalent interactions, resulting in high-avidity binding. researchgate.net
Determination of Specific Binding Epitopes and Affinities
The specific interactions between this compound and various lectins are determined by the recognition of specific mannose residues within the branched structure. For instance, the interaction of the broadly neutralizing antibody 2G12 with Man-9 involves the terminal α1→2 linked mannose residues on the D1 and D3 arms of the glycan. asm.org
NMR studies have been employed to map the binding epitopes of Man-9 for different proteins. For DC-SIGN, NMR experiments have revealed that the receptor interacts with the outer branches of the this compound. nih.gov The affinity of these interactions can vary significantly. For example, the dissociation constant (KD) for the interaction of monovalent this compound with the antibody 2G12 is in the micromolar range (180 μM). acs.org However, multivalent presentation of Man-9 clusters dramatically increases the binding affinity, reaching picomolar to low nanomolar ranges, which is comparable to the natural interaction with the HIV envelope protein gp120. acs.org
Interactions with Exogenous Glycan-Binding Proteins
Beyond the host's own lectins, Man-9 glycans are also targeted by exogenous proteins, most notably by antibodies that can neutralize pathogens.
Broadly Neutralizing Antibodies (e.g., 2G12) Targeting this compound Clusters
A key example of an exogenous protein targeting Man-9 is the human monoclonal antibody 2G12. This antibody exhibits broad neutralizing activity against a wide range of HIV-1 strains by recognizing a dense cluster of high-mannose glycans, particularly Man-9, on the viral envelope glycoprotein gp120. pnas.orgacs.org
The unique structure of 2G12, featuring a domain-exchanged Fab fragment, creates a multivalent binding surface that can simultaneously engage multiple Man-9 glycans. asm.orgnih.gov This multivalent interaction is crucial for its high-affinity binding and potent neutralizing activity. acs.org While 2G12 is specific for high-density Man-9 clusters, other glycan-binding agents, like the lectin Galanthus nivalis agglutinin (GNA), can recognize a broader range of mannose-containing structures. mdpi.com The ability of 2G12 to recognize this conserved glycan shield on HIV has made it a prime target for the design of carbohydrate-based HIV vaccine candidates. nih.govacs.org
| Antibody/Lectin | Target | Key Recognition Feature | Significance |
| 2G12 | Clusters of Man₉GlcNAc₂ on HIV gp120 | Recognizes terminal α1→2 mannose residues in a multivalent manner. asm.orgacs.org | Broadly neutralizing antibody against HIV-1. pnas.orgacs.org |
| Galanthus nivalis agglutinin (GNA) | Oligomannose antigens | Recognizes Manα1,3Man and/or Manα1,6Man moieties. mdpi.com | Broadly reactive with various viruses. mdpi.com |
Viral Lectins and Mechanisms of Pathogen Recognition
High-mannose glycans, such as this compound (Man9GlcNAc2), are prominently displayed on the surface glycoproteins of numerous viruses. chinesechemsoc.org This abundance is a consequence of the rapid synthesis of viral glycoproteins, which often bypass further processing in the Golgi apparatus. chinesechemsoc.org These glycans form a "glycan shield" that helps the virus evade the host's immune system. chinesechemsoc.org However, this shield also presents a target for viral recognition by host lectins and a point of attachment for the virus to host cells. chinesechemsoc.orgmit.edu
Viral lectins, or glycan-binding proteins on the viral surface, can recognize specific host cell glycans, initiating infection. Conversely, host lectins can recognize viral glycans, leading to an immune response. For instance, the C-type lectin DC-SIGN, found on dendritic cells, recognizes high-mannose glycans like MAN-9 on the envelope glycoproteins of pathogens such as HIV (gp120) and Ebola virus (GP1). acs.orgpnas.org This interaction can, paradoxically, be subverted by some viruses to facilitate infection and escape immune surveillance. acs.org
The recognition process is often multivalent, meaning multiple low-affinity interactions between viral glycans and host lectins combine to create a high-avidity binding. mit.edumdpi.com The specific arrangement and density of MAN-9 glycans on the viral surface are critical for this multivalent binding. pnas.orgnih.gov The flexibility of lectin receptors, such as DC-SIGN, allows them to adapt to the arrangement of MAN-9 glycans on viral surfaces, which is crucial for effective pathogen recognition. pnas.org
Several viruses are known to have surface proteins decorated with high-mannose glycans, making them targets for broad-spectrum antiviral strategies. chinesechemsoc.org For example, the spike proteins of coronaviruses and the envelope protein gp120 of HIV are rich in these glycans. chinesechemsoc.orgrsc.org
Aptamer-Glycan Binding Specificity and Applications
Aptamers, which are single-stranded DNA or RNA oligonucleotides, can be engineered to bind with high specificity to various targets, including glycans. chinesechemsoc.org They offer an alternative to traditional lectins and antibodies for glycan recognition due to their stability, ease of production, and low immunogenicity. chinesechemsoc.org
The development of aptamers that specifically recognize high-mannose glycans like MAN-9 has opened new avenues for diagnostics and therapeutics. chinesechemsoc.orgrsc.org Through a process called Systematic Evolution of Ligands by Exponential Enrichment (SELEX), aptamers can be selected for their ability to bind to specific glycan structures. rsc.org To enhance specificity, selection processes can use both positive targets (like glycoproteins with high-mannose glycans) and negative targets (non-glycosylated proteins or those with different glycan structures). chinesechemsoc.orgrsc.org
Studies have shown that aptamers can be developed to bind with significant affinity to high-mannose oligosaccharides, including MAN-9. chinesechemsoc.orgrsc.org For example, the aptamer AP5 has been shown to bind to both Oligomannose-5 (MAN-5) and MAN-9. chinesechemsoc.org Interestingly, in some cases, aptamers show preferential binding to certain high-mannose structures over others. chinesechemsoc.org
The specificity of these aptamers allows them to distinguish between different glycoforms of a protein. nih.gov This capability is crucial for applications such as cancer cell recognition, as cancer cells often exhibit altered glycosylation patterns, including an elevated expression of high-mannose glycans. chinesechemsoc.orgrsc.org
Furthermore, the binding affinity and specificity of aptamers can be enhanced through chemical modifications and multivalent designs. rsc.orgmdpi.com For instance, creating dendritic or tetrahedral structures with multiple aptamer units can lead to higher affinity for viral glycoproteins like the SARS-CoV-2 spike protein and HIV's gp120. chinesechemsoc.orgrsc.org These multivalent aptamers can inhibit viral infection by binding to the glycan shield and blocking the virus from interacting with host cell receptors. chinesechemsoc.org
Here is an interactive data table summarizing the binding affinities of selected aptamers for high-mannose glycans and viral proteins:
| Aptamer | Target | Dissociation Constant (Kd) | Reference |
| AP5 | Oligomannose-5 (MAN-5) | 3.64 µM | chinesechemsoc.org |
| AP5 | Oligomannose-9 (MAN-9) | 14.9 µM | chinesechemsoc.org |
| Dendritic Polyvalent Aptamer (PAP) | SARS-CoV-2 Spike Protein | 34.1 nM | rsc.org |
| Dendritic Polyvalent Aptamer (PAP) | HIV-1 gp120 | 16.6 nM | rsc.org |
| Truncated Aptamer | 2G12 Monoclonal Antibody | 150 nM | mdpi.com |
Mechanisms of Glycan-Protein Interaction Energy and Affinity
The binding of this compound to proteins is a complex process governed by a combination of energetic contributions and structural factors. Understanding these mechanisms is crucial for designing inhibitors and therapeutics that target these interactions.
Energetic Contributions to this compound Binding (Electrostatic, Van der Waals)
Electrostatic Interactions: These include hydrogen bonds and charge-charge interactions between the hydroxyl groups of the mannose residues and polar or charged amino acid residues in the protein's binding pocket. mdpi.comresearchgate.net For example, in the interaction of mannosides with the FimH lectin, electrostatic energy is a significant distinguishing factor in the binding of different ligands. mdpi.com
Computational methods, such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) analysis, are often used to dissect the energetic contributions to binding. mdpi.comresearchgate.net These studies can quantify the relative importance of electrostatic and van der Waals energies. For instance, a study on the interaction between MAN-9 and griffithsin (GRFT) variants showed distinct electrostatic and van der Waals energy profiles for different protein chains. researchgate.net
The following table provides a conceptual breakdown of energetic contributions based on published research principles:
| Interaction Type | Description | Key Contributing Factors | Reference |
| Electrostatic | Long-range interactions between charged or polar groups. | Hydrogen bonds, salt bridges. Hydroxyl groups of mannose and polar/charged amino acids. | mdpi.comresearchgate.net |
| Van der Waals | Short-range attractive forces between nonpolar atoms. | Shape complementarity between the glycan and the protein binding pocket. Hydrophobic patches. | mdpi.comresearchgate.netresearchgate.net |
| Solvation Energy | Energy change associated with the displacement of water molecules from the binding interface. | The polar solvation energy can sometimes oppose binding. | mdpi.com |
Impact of Glycan Core Structure and Multivalency on Recognition
The specific structure of the glycan and its presentation are critical determinants of protein recognition and binding affinity.
Glycan Core Structure: The core structure of N-glycans, such as the common Man3GlcNAc2 pentasaccharide, and the branching pattern of the mannose residues in MAN-9 create a unique three-dimensional shape that is recognized by specific lectins and antibodies. chinesechemsoc.orgresearchgate.net The different arms of the this compound (D1, D2, and D3 arms) can interact differently with a protein binding site, and recognition can be specific to a particular arm or a combination of them. nih.govnih.gov For example, the lectin from Galanthus nivalis (GNA) specifically binds to the Manα1-3Man structures within the glycan. researchgate.net The conformation of the glycan is also flexible and can adapt upon binding to a protein, suggesting a "conformational selection" mechanism where the protein binds to a pre-existing conformation of the glycan. nih.gov
Conclusion
MAN-9 glycan (Man₉GlcNAc₂) stands as a central hub in the quality control of glycoproteins within the endoplasmic reticulum. Its structure is meticulously modified by a series of enzymes that dictate the fate of the protein to which it is attached. Through its conversion to a monoglucosylated form, it engages with the folding machinery of the calnexin-calreticulin cycle, providing an opportunity for the protein to achieve its native conformation. However, if folding fails, the progressive trimming of its mannose residues by ER mannosidases, particularly ERManI, transforms it into a signal for destruction via the ER-associated degradation pathway. The intricate interplay between this compound and the cellular machinery highlights the critical role of glycosylation in maintaining protein homeostasis.
Biological and Immunological Functions of Man 9 Glycan
Role in Protein Quality Control and Intracellular Trafficking
The journey of many proteins from synthesis to their final destination is intricately regulated, with the Man-9 glycan acting as a key molecular checkpoint. This regulation ensures that only correctly folded and assembled proteins are transported out of the endoplasmic reticulum (ER).
Glycoprotein (B1211001) Folding, Assembly, and Retention in the ER
The process of N-linked glycosylation begins with the co-translational transfer of a larger precursor glycan, Glc3Man9GlcNAc2, to nascent polypeptide chains entering the ER. researchgate.netmdpi.com This initial glycan is then rapidly trimmed by glucosidases I and II, removing two of the three terminal glucose residues to produce a monoglucosylated glycan (Glc1Man9GlcNAc2). researchgate.netfrontiersin.orgmdpi.com This specific structure is recognized by the lectin chaperones calnexin (B1179193) and calreticulin (B1178941). researchgate.netresearchgate.netmdpi.com
The interaction with these chaperones facilitates the proper folding of the glycoprotein and prevents its premature exit from the ER. researchgate.net The protein disulfide isomerase ERp57 is also recruited to this complex, aiding in the formation of correct disulfide bonds. researchgate.net If a glycoprotein has not yet achieved its native conformation, it can be re-glucosylated by the enzyme UDP-glucose:glycoprotein glucosyltransferase (UGGT), which acts as a folding sensor. researchgate.netresearchgate.net This re-glucosylation allows the glycoprotein to re-enter the calnexin/calreticulin cycle for another attempt at proper folding. researchgate.netnih.gov The removal of the final glucose residue by glucosidase II releases the glycoprotein from this cycle. frontiersin.org
Involvement in ER-Associated Degradation (ERAD) Pathways
Terminally misfolded glycoproteins that cannot be salvaged are targeted for degradation through a process known as ER-associated degradation (ERAD). The this compound is a central player in this quality control mechanism. The "mannose timer" model suggests that the longer a glycoprotein resides in the ER due to folding issues, the more likely its this compound is to be trimmed by ER mannosidases. frontiersin.org
Specifically, the removal of α1,2-linked mannose residues from the this compound by enzymes like ER mannosidase I (ERManI) and the ER-degradation enhancing α-mannosidase-like proteins (EDEMs) generates a signal for degradation. mdpi.comfrontiersin.orgmolbiolcell.org This trimming prevents the glycoprotein from being re-glucosylated and re-entering the folding cycle. molbiolcell.orgdrugbank.com The resulting trimmed mannose structures, such as those with an exposed α1,6-linked mannose, are recognized by lectins like OS-9 and XTP3B, which target the misfolded protein for retrotranslocation out of the ER and subsequent degradation by the proteasome in the cytosol. researchgate.netelifesciences.org
Impact on Cellular Trafficking and Surface Expression of Glycoproteins
The glycosylation state of a protein, including the presence and processing of Man-9 glycans, is a critical determinant of its intracellular trafficking and ultimate localization. Properly folded glycoproteins bearing processed high-mannose glycans can exit the ER and transit to the Golgi apparatus for further modifications and sorting to their final destinations, such as the cell surface. nih.gov The initial trimming of Man-9 to Man-8 in the ER is a key step in this processing pathway. nih.gov
Immunomodulation and Immune Evasion Mechanisms
The this compound and other high-mannose structures are not only involved in intracellular processes but also play a significant role at the interface between an organism and its environment, particularly in the context of the immune system.
Masking of Immunogenic Epitopes on Glycoproteins
Many viruses and some cancer cells have evolved to utilize a dense "glycan shield" to evade the host immune system. researchgate.netchinesechemsoc.org This shield is often rich in high-mannose glycans, including Man-9. researchgate.netnih.gov By coating the surface of viral envelope proteins, such as the gp120 of HIV, these glycans can physically block access of neutralizing antibodies to the underlying protein epitopes. researchgate.netfrontiersin.org This masking effect makes it difficult for the immune system to recognize and eliminate the pathogen or cancerous cell. researchgate.net
Modulation of T-cell and B-cell Responses through Glycan Recognition
High-mannose glycans, including Man-9, can be recognized by various glycan-binding proteins (lectins) on immune cells, leading to modulation of the immune response. rsc.org For example, DC-SIGN (Dendritic Cell-Specific Intercellular adhesion molecule-3-Grabbing Non-integrin), a C-type lectin found on dendritic cells, recognizes high-mannose oligosaccharides like Man-9. acs.orgresearchgate.net This interaction can be exploited by pathogens like HIV to facilitate infection. nih.gov
Furthermore, the glycans on antigens can influence the type of T-cell response that is generated. For instance, high-mannose glycans from the eggs of the helminth Schistosoma mansoni have been shown to be important for priming Th2 responses via the Dectin-2 receptor on dendritic cells. frontiersin.org
The glycosylation status of B-cell receptors and the surrounding cell surface glycans also plays a role in B-cell activation and differentiation. frontiersin.orgfrontiersin.org Galectins, a family of β-galactoside-binding lectins, can modulate B-cell responses. frontiersin.org For example, Galectin-9 has been shown to regulate B-cell receptor-mediated signaling. frontiersin.org The specific glycan structures present on B cells can therefore influence their interaction with lectins and subsequent immune responses. frontiersin.org
Formation of Glycan Shields by Pathogens to Evade Host Immunity
Pathogens, particularly enveloped viruses, have evolved sophisticated mechanisms to evade the host immune system. One of the most effective strategies is the creation of a dense "glycan shield" on their surface glycoproteins. researchgate.net This shield is composed of host-derived carbohydrates (glycans) that mask the underlying viral protein epitopes, preventing recognition and neutralization by host antibodies. nih.gov The high-mannose glycan, Man-9 (Man₉GlcNAc₂), is a prominent and critical component of these shields due to its abundance on the surface of many viral glycoproteins. researchgate.netresearchgate.net
Viruses utilize the host cell's glycosylation machinery for their own replication and protein modification. mdpi.com However, the rapid synthesis and high density of glycoproteins on the viral surface often lead to incomplete processing of N-glycans. chinesechemsoc.org This results in an unusual abundance of high-mannose-type oligosaccharides, such as MAN-9, which are less common on mature host cell surface glycoproteins. researchgate.net This dense clustering of "self" glycans effectively camouflages the virus from the host's humoral and cellular immune responses. researchgate.net
A classic example is the Human Immunodeficiency Virus (HIV-1). Its envelope glycoprotein, gp120, is heavily decorated with N-linked glycans, a significant portion of which are high-mannose types, including MAN-9. researchgate.netresearchgate.netnih.gov This glycan shield masks conserved epitopes on gp120 that would otherwise be targets for broadly neutralizing antibodies. nih.gov Similarly, the Lassa virus (LASV), a highly pathogenic arenavirus, presents a glycan shield on its glycoprotein complex (GPC) rich in underprocessed oligomannose-type glycans. pnas.org Site-specific analysis of the LASV GPC reveals that certain glycosylation sites are predominantly occupied by Man₉GlcNAc₂, forming clusters that sterically hinder access for processing enzymes and immune effectors. pnas.org Research on the SARS-CoV-2 spike protein also indicates that specific N-glycans, including Man₉GlcNAc₂, play a role in shielding the protein surface. sissa.it
| Pathogen | Glycoprotein | Role of MAN-9 in Glycan Shield | Reference |
|---|---|---|---|
| Human Immunodeficiency Virus (HIV-1) | gp120 | Forms a dense shield of high-mannose glycans that masks neutralizing epitopes. | researchgate.netresearchgate.netnih.gov |
| Lassa Virus (LASV) | Glycoprotein Complex (GPC) | Contributes to clusters of underprocessed oligomannose glycans that obscure the protein surface. | pnas.org |
| SARS-CoV-2 | Spike (S) Protein | Participates in the glycan shield that modulates protein conformation and receptor accessibility. | sissa.it |
Cell-Cell Recognition and Interspecies Interactions
This compound plays a multifaceted role in the communication and interaction between cells, both within an organism and between different species, such as hosts and pathogens. Its function is largely mediated by its recognition by specific glycan-binding proteins (lectins). researchgate.net
The glycocalyx, a dense layer of carbohydrates on the surface of host cells, is a primary site of interaction for invading pathogens. rsc.orgoup.com High-mannose glycans like MAN-9, whether on the host cell or the pathogen surface, are key players in this initial contact. rsc.org
Many pathogens exploit host lectins that recognize high-mannose structures to facilitate their entry into cells. A prominent example is the Dendritic Cell-Specific Intercellular Adhesion Molecule-3-Grabbing Non-integrin (DC-SIGN), a C-type lectin receptor found on dendritic cells and macrophages. rsc.orgacs.org DC-SIGN binds to high-mannose glycans, including MAN-9, on the surface of various pathogens like HIV, Ebola virus, and SARS-CoV-2. nih.govrsc.orgacs.org This interaction does not always lead to a protective immune response; instead, it can be hijacked by the virus to enhance infection and dissemination throughout the host. nih.govpnas.org
Conversely, pathogen glycans can be recognized by host immune receptors to trigger a defense response. For instance, high-mannose glycans from the eggs of the helminth Schistosoma mansoni are recognized by the C-type lectin Dectin-2 on dendritic cells. frontiersin.org This binding is a crucial step in priming the host's T-helper 2 (Th2) immune response, which is characteristic of helminth infections. frontiersin.org This demonstrates that the context of MAN-9 recognition determines the immunological outcome, which can range from pathogen entry to host defense activation.
| Interacting Molecule (Lectin) | Cell Type | Binds MAN-9 on | Outcome of Interaction | Reference |
|---|---|---|---|---|
| DC-SIGN (CD209) | Dendritic Cells, Macrophages | HIV gp120, Ebola GP1 | Facilitates viral entry and immune evasion. | nih.govacs.org |
| Dectin-2 | Dendritic Cells | Schistosoma mansoni egg antigens | Primes Th2 immune response. | frontiersin.org |
| Mannose-Binding Lectin (MBL) | Soluble (in bloodstream) | Pathogen surfaces | Recognizes pathogen-associated molecular patterns (PAMPs) to initiate innate immunity. | researchgate.net |
Beyond its role in immunity, MAN-9 and other high-mannose glycans are integral to fundamental biological processes such as cellular adhesion and signal transduction. researchgate.netportlandpress.com Glycosylation affects protein function by participating in numerous processes, including cell adhesion, molecular trafficking, receptor activation, and signal transduction. researchgate.net
The presence of high-mannose glycans is a notable feature of certain cell types, including human embryonic stem cells (hESCs) and various cancer cells. nih.govacs.org In hESCs, high-mannose glycans, particularly MAN-9, are exceptionally abundant, suggesting they play a role in cellular binding and recognition events critical for stem cell biology. nih.gov
In cancer biology, the altered glycosylation patterns on tumor cells, often characterized by an increase in high-mannose structures, can influence cell adhesion and signaling, thereby contributing to metastasis. acs.org For example, core-fucosylation, a modification that can occur on high-mannose N-glycans like MAN-9, regulates the activities of many cell surface receptors involved in ligand recognition and cell signaling, and elevated levels are often associated with cancers. portlandpress.com The interaction between glycans on one cell and glycan-binding proteins on another can mediate cell-cell adhesion and trigger intracellular signaling cascades that affect cell proliferation and differentiation. researchgate.net
Pathophysiological Implications of Man 9 Glycan Dysregulation
Role in Viral Pathogenesis and Infection
Viruses, as obligate intracellular parasites, exploit the host cell's machinery for their replication, including the glycosylation pathway. nih.govresearchgate.net The presence of high-mannose glycans, such as MAN-9, on viral envelope glycoproteins is a common feature that plays a dual role in the viral life cycle: facilitating immune evasion and, in some cases, mediating viral entry. nih.govlongdom.org
The HIV-1 Glycan Shield and gp120 Envelope Protein Glycosylation
The envelope glycoprotein (B1211001) (Env) of the Human Immunodeficiency Virus-1 (HIV-1) is one of the most heavily glycosylated proteins known, with glycans accounting for approximately half of its molecular mass. nih.gov This dense layer of sugars, termed the "glycan shield," serves to camouflage the underlying protein epitopes from the host's immune system. nih.govoup.com A significant portion of this shield is composed of high-mannose glycans, including Man-8 and Man-9. soton.ac.uk
The HIV-1 surface glycoprotein gp120, which is critical for viral entry, is adorned with numerous N-linked oligosaccharides. oup.com Analysis of the glycan composition of gp120 from native HIV-1 virions reveals a profile dominated by oligomannose-type glycans (Man5-9GlcNAc2). pnas.org This is in stark contrast to the extensive processing into complex-type glycans seen on most host glycoproteins. pnas.org The persistence of high-mannose structures like MAN-9 is a result of the high density of glycosylation sites, which sterically hinders the access of processing enzymes in the Golgi apparatus. pnas.orgplos.org This incomplete processing results in a glycan profile that is specific to the virus. pnas.org The abundance of Manα1→2Man-terminating glycans (found in Man-6 to Man-9 structures) on the native viral envelope is notably higher than on recombinant monomeric gp120, making these structures a potential target for vaccine design. pnas.org
| HIV-1 Glycan Shield Characteristics | Description |
| Primary Glycan Type | Predominantly oligomannose-type glycans (Man5-9GlcNAc2). pnas.org |
| MAN-9 Presence | MAN-9 is a significant component of the high-mannose patch on gp120. soton.ac.ukresearchgate.net |
| Function | Acts as a "glycan shield" to evade the host immune response. nih.govoup.com |
| Processing State | Incompletely processed due to steric hindrance by the dense glycan arrangement. pnas.orgplos.org |
Glycosylation of SARS-CoV-2 Spike Glycoprotein and Other Viruses
Similar to HIV-1, the spike (S) glycoprotein of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) is extensively glycosylated, which plays a critical role in viral entry and immune evasion. nih.govpnas.org The S protein contains 22 N-linked glycosylation sites per protomer, and while many are processed into complex-type glycans, several sites retain high-mannose structures. nih.govbiorxiv.org
Site-specific glycan analysis of the SARS-CoV-2 S protein has revealed that certain sites are predominantly occupied by oligomannose-type glycans. nih.gov For instance, the N234 site consistently displays a high proportion of unprocessed Man-8 and Man-9 glycans. biorxiv.org The presence of these high-mannose glycans, including MAN-9, is not merely a passive feature but actively modulates the conformation of the receptor-binding domain (RBD), influencing its binding to the host cell receptor, ACE2. pnas.orgbiorxiv.org The inhibition of α-mannosidases with compounds like kifunensine (B1673639) can lock the N-glycans in a homogenous Man9GlcNAc2 state, highlighting the underlying presence of this glycan in the processing pathway. acs.org The glycosylation pattern of the S protein, including the distribution of MAN-9, can evolve in different viral variants, potentially affecting transmissibility and immune escape. biorxiv.orgbiorxiv.org
Other viruses, such as the Lassa virus, also feature densely glycosylated envelope proteins with a high prevalence of Man-9 glycans. nih.gov This recurring theme underscores a conserved evolutionary strategy among enveloped viruses.
| SARS-CoV-2 Spike Glycoprotein Glycosylation | Details |
| N-linked Glycosylation Sites | 22 per protomer. nih.govpnas.org |
| Glycan Types | A mixture of oligomannose-, hybrid-, and complex-type glycans. nih.gov |
| High-Mannose Sites | Specific sites, such as N234, are dominated by oligomannose glycans like MAN-9. nih.govbiorxiv.org |
| Functional Role | Modulates RBD conformation, influences ACE2 binding, and contributes to immune shielding. pnas.orgbiorxiv.org |
Exploitation of Host Glycosylation Machinery by Viral Pathogens
Viral pathogens have evolved to hijack the host cell's N-linked glycosylation pathway to their advantage. nih.govresearchgate.net The process begins in the endoplasmic reticulum (ER) with the en bloc transfer of a precursor oligosaccharide, Glc3Man9GlcNAc2, to nascent viral polypeptides. nih.govfrontiersin.org Subsequent trimming of glucose and mannose residues is a critical step for proper protein folding, assisted by ER chaperones like calnexin (B1179193) and calreticulin (B1178941). nih.gov
However, viruses manipulate this process to create a specific glycan shield. The dense packing of glycans on viral envelope proteins often prevents the complete trimming of mannose residues by ER and Golgi α-mannosidases. pnas.orgplos.org This results in the characteristic high-mannose glycan signature, including the prominent display of MAN-9, which is relatively rare on mature host glycoproteins. nih.gov This "pathogen-associated molecular pattern" can sometimes be recognized by innate immune system lectins, but more often, it serves as a shield against neutralizing antibodies. nih.govnih.gov By presenting a surface decorated with 'self-like' glycans, viruses effectively mimic host molecules to evade immune surveillance. oup.comresearchgate.net
Association with Cancer Progression and Metastasis
Aberrant glycosylation is a well-established hallmark of cancer. nih.govmdpi.com These changes affect cell-cell adhesion, receptor activation, and immune modulation, contributing to malignant transformation and metastasis. nih.govoncotarget.com The accumulation of incompletely processed high-mannose glycans, including MAN-9, on the surface of cancer cells is a key feature of this dysregulation.
Altered High-Mannose Glycosylation Patterns in Malignant Transformation
In normal cells, the MAN-9 structure is an early intermediate in the N-glycan processing pathway and is typically trimmed down to smaller mannose structures before the addition of other sugars to form complex and hybrid glycans. researchgate.netacs.org In cancer cells, however, this process is often incomplete, leading to an accumulation of high-mannose structures on the cell surface. researchgate.netnih.gov
Studies have shown a significant elevation of high-mannose glycans in various cancers. For example, in breast cancer, an increase in high-mannose glycans, specifically MAN-9, has been observed in both mouse models and human sera, suggesting an incomplete trimming process. researchgate.netnih.gov Similarly, in early-stage colorectal cancer, high-mannose-type N-glycans are found in higher abundance in dysplastic regions compared to carcinoma, correlating with increased cell proliferation. nih.gov Research on colorectal cancer cell lines also revealed that high-mannose structures are the most abundant type of N-glycans, with MAN-9 being the most prevalent among them. acs.org In cholangiocarcinoma, an increase in the abundance of Man 7, Man 8, and Man 9 glycans was noted in highly metastatic cells compared to parental cells, suggesting a role in promoting metastasis. pnas.orgresearchgate.net
| Cancer Type | Observation on High-Mannose Glycans |
| Breast Cancer | Elevation of Man(6-9) glycans, particularly MAN-9, in serum. researchgate.netnih.gov |
| Colorectal Cancer | High abundance of high-mannose glycans in dysplastic tissue and on cell lines, with MAN-9 being a major structure. acs.orgnih.gov |
| Cholangiocarcinoma | Increased levels of Man 7, Man 8, and Man 9 in metastatic cells. pnas.org |
| Prostate Cancer | High-mannose glycans (Man5-Man9) are more evident in tumor regions. nih.gov |
MAN-9 Glycan as a Potential Glycan-Based Biomarker in Oncology
The increased expression of specific high-mannose glycans like MAN-9 on cancer cells or in the serum of cancer patients makes them attractive candidates for glycan-based biomarkers. researchgate.netnih.gov The detection of aberrant glycan structures can aid in cancer diagnosis, prognosis, and monitoring of disease progression. nih.govnih.gov
The elevation of MAN-9 in the serum of breast cancer patients is a key finding that points to its potential as a biomarker. researchgate.netnih.gov In prostate cancer, increased levels of MAN-9 have been linked to high-grade tumors and clinical outcomes. nih.gov The ability to detect these changes using techniques like mass spectrometry offers a promising avenue for developing new diagnostic tools. nih.govnih.gov The presence of high-mannose glycans, including MAN-9, has been noted on the surface of lung adenocarcinoma and on the epidermal growth factor receptor (EGFR) of certain cancer cell lines, further highlighting its broad relevance in oncology. researchgate.net The identification of glycoproteins carrying these specific glycan structures could lead to more targeted and effective cancer therapies. nih.gov
Glycan-Based Targeting Strategies for Cancer Therapeutics
The aberrant display of high-mannose glycans, particularly Man-9-GlcNAc2 (MAN-9), on the surface of malignant cells presents a promising avenue for cancer therapeutics. researchgate.netd-nb.info Unlike most healthy differentiated cells, where such precursor glycans are processed into more complex structures, many cancers exhibit an accumulation of high-mannose N-glycans. ascopubs.orgbiorxiv.org This altered glycosylation is a consequence of dysregulated expression or activity of glycosylation enzymes within the cancer cell. frontiersin.org This phenomenon, where cancer cells display glycans that are normally intermediate or "cryptic," provides a unique tumor-specific marker for targeted therapies. mdpi.com
The presence of MAN-9 and other high-mannose structures has been identified in a variety of malignancies, including acute myeloid leukemia (AML), breast, colon, lung, prostate, and cholangiocarcinoma. ascopubs.orgmdpi.compnas.org This differential expression allows for the development of therapies designed to specifically recognize and eliminate cancer cells while sparing healthy tissues. ascopubs.org
Several therapeutic strategies are being explored to exploit the presence of MAN-9 on cancer cells:
Trispecific T-cell Engagers: Researchers have engineered novel immunotherapeutic molecules, such as trispecific T-cell engagers (e.g., Man9/PS/CD3), that can simultaneously bind to MAN-9 on cancer cells, another tumor marker like phosphatidylserine (B164497) (PS), and the CD3 receptor on T-cells. ascopubs.org This dual-targeting approach aims to activate the patient's own T-cells to specifically attack and destroy tumor cells, potentially reducing off-tumor toxicity and the risk of resistance due to antigen loss. ascopubs.org
Antibody-Based Therapies: Monoclonal antibodies that specifically recognize high-mannose glycan clusters have shown potential. chinesechemsoc.org For instance, an antibody against the F77 antigen, which can be found on O-glycan proteins and glycolipids in prostate cancer, has been shown to inhibit tumor growth in preclinical models. mdpi.com Similarly, autoantibodies against MAN-9 have been detected in the serum of prostate cancer patients, suggesting a potential role as a biomarker for differentiating high-grade tumors. mdpi.com
Aptamer-Based Inhibition: High mannose-specific aptamers, which are short, single-stranded nucleic acid molecules, have been developed. These aptamers can bind with high affinity to high-mannose structures like MAN-9, demonstrating the potential to be used in cancer diagnosis and therapy by targeting these glycans on cancer cells like breast cancer cell line MCF-7. chinesechemsoc.org
Chimeric Antigen Receptor (CAR) T-cell Therapy: The concept of targeting MAN-9 is also being extended to CAR-T cell therapy. A bispecific CAR that recognizes both MAN-9 and phosphatidylserine (PS) is under investigation for treating pancreatic cancer, representing a novel, non-protein-based targeting strategy for this aggressive disease. ascopubs.org
These glycan-based targeting strategies are promising because glycans are direct products of gene expression and are involved in crucial cancer-related processes like immune modulation, cell signaling, and metastasis. d-nb.infomdpi.com Targeting fundamental structures like MAN-9, which arise from a common alteration in the glycosylation pathway in many cancers, could lead to the development of broad-spectrum or "pan-cancer" immunotherapies. ascopubs.org
Table 1: Examples of Cancers with High-Mannose Glycan Expression and Corresponding Therapeutic Strategies
| Cancer Type | Associated High-Mannose Glycan | Therapeutic Strategy Under Investigation | Citation |
|---|---|---|---|
| Acute Myeloid Leukemia (AML) | Man-9 oligosaccharides | Trispecific T-cell engagers (Man9/PS/CD3) | ascopubs.org |
| Breast Cancer | Man-9 oligosaccharides | High mannose-specific aptamers, T-cell engagers | ascopubs.orgchinesechemsoc.org |
| Colorectal Cancer | High-mannose-type glycans | T-cell engagers | researchgate.netascopubs.org |
| Lung Cancer | High-mannose-type glycans | T-cell engagers | researchgate.netascopubs.org |
| Pancreatic Cancer | Man-9 oligosaccharides | Bispecific (Man9 x PS) CAR-T therapy | ascopubs.org |
| Prostate Cancer | Cryptic N-glycan Man-9 | Serum Man-9 autoantibody detection (diagnostic) | mdpi.com |
| Cholangiocarcinoma | Man-7, Man-8, Man-9 | Targeting α-1,2-mannosylated N-glycans | pnas.org |
Involvement in Congenital Disorders of Glycosylation (CDGs)
Congenital Disorders of Glycosylation (CDGs) are a group of inherited metabolic diseases caused by defects in the synthesis and processing of glycans. oup.comcdghub.com The N-linked glycosylation pathway, which is responsible for attaching and modifying sugar chains on proteins, is particularly affected. researchgate.net This pathway begins in the endoplasmic reticulum (ER) with the assembly of a lipid-linked oligosaccharide (LLO) precursor, Glc3Man9GlcNAc2-PP-Dolichol. biochemia-medica.comnih.gov This complete precursor is then transferred to specific asparagine residues on newly synthesized proteins. frontiersin.org
CDGs are broadly classified into two main types. researchgate.netnih.gov Type I CDGs result from defects in the synthesis of the LLO precursor or its transfer to the protein, which can lead to unoccupied glycosylation sites. oup.comresearchgate.net Type II CDGs are caused by errors in the subsequent trimming and processing of the N-glycan chain after it has been attached to the protein. researchgate.net
MAN-9 (Man9GlcNAc2) is a critical intermediate structure within this pathway. It is the largest mannose-containing precursor assembled before the addition of glucose residues to form the final Glc3Man9GlcNAc2 structure. oup.com Therefore, genetic defects in the enzymes that assemble or process this glycan are central to the pathology of several CDG subtypes. oup.combiochemia-medica.com
Genetic Defects Affecting Enzymes in this compound Processing
The assembly of the Glc3Man9GlcNAc2 precursor is a multi-step process involving numerous enzymes, primarily glycosyltransferases. d-nb.info Defects in the genes encoding these enzymes can halt or impair the synthesis of the LLO, often leading to the accumulation of incomplete intermediate structures. Several CDG subtypes are directly linked to enzymes involved in the synthesis and processing of MAN-9 and related structures.
Phosphomannomutase 2 (PMM2) Deficiency (CDG-Ia): This is the most common form of CDG. biochemia-medica.comresearchgate.net It is caused by mutations in the PMM2 gene. oup.comnih.gov The PMM2 enzyme converts mannose-6-phosphate (B13060355) to mannose-1-phosphate, a crucial step for the synthesis of GDP-mannose. researchgate.netnih.gov Reduced levels of GDP-mannose, a key sugar donor, impair the entire LLO assembly process, leading to a shortage of the complete Glc3Man9GlcNAc2-PP-Dolichol precursor. nih.gov
Phosphomannose Isomerase (MPI) Deficiency (CDG-Ib): Caused by mutations in the MPI gene, this disorder affects the enzyme that converts fructose-6-phosphate (B1210287) to mannose-6-phosphate. biochemia-medica.comresearchgate.net Similar to CDG-Ia, this defect leads to insufficient GDP-mannose, thereby hindering LLO synthesis. oup.com
ALG3, ALG12, and ALG9 Deficiencies (CDG-Id, CDG-Ig, CDG-Il): The assembly of the mannose branches of the LLO involves several specific mannosyltransferases.
ALG3-CDG (CDG-Id) results from a defect in mannosyltransferase VI. biochemia-medica.comnih.gov
ALG12-CDG is caused by a deficiency in mannosyltransferase VIII. biochemia-medica.com
ALG9-CDG (CDG-Il) is caused by mutations in the ALG9 gene, which encodes the α-1,2-mannosyltransferase responsible for adding the seventh mannose residue to the growing LLO chain. cdghub.com A defect in this enzyme leads to the accumulation of incomplete LLOs. cdghub.com
ALG6 Deficiency (CDG-Ic): This disorder is caused by a mutation in the ALG6 gene, which encodes the α-1,3 glucosyltransferase that adds the first glucose residue to the Man9GlcNAc2-PP-Dolichol structure. biochemia-medica.comresearchgate.net A defect here impairs the glucosylation of the fully assembled MAN-9 core.
MPDU1 Deficiency (CDG-If): Mutations in the MPDU1 (also known as Lec35) gene cause CDG-If. MPDU1 is not an enzyme itself but is essential for the proper utilization of the mannose donor Dolichol-P-Mannose (Dol-P-Man) in the ER lumen. jci.org Its deficiency disrupts the addition of the final four mannose residues to the LLO, leading to the accumulation of Man5GlcNAc2 and Man9GlcNAc2 intermediates. jci.org
MOGS Deficiency (MOGS-CDG): This disorder results from mutations in the GLS1 gene, which encodes glucosidase I. This enzyme is responsible for removing the outermost glucose residue from the Glc3Man9GlcNAc2 structure after it has been transferred to a protein. pombase.org Its absence leads to the accumulation of proteins bearing the unprocessed triglucosylated glycan. pombase.org
Table 2: Genetic Defects in CDG Affecting this compound Processing
| CDG Subtype | Defective Gene | Affected Enzyme/Protein | Consequence for MAN-9 Pathway | Citation |
|---|---|---|---|---|
| CDG-Ia | PMM2 | Phosphomannomutase 2 | Reduced synthesis of GDP-Mannose, impairing overall LLO assembly. | oup.comresearchgate.netnih.gov |
| CDG-Ib | MPI | Phosphomannose Isomerase | Reduced synthesis of GDP-Mannose, impairing overall LLO assembly. | oup.combiochemia-medica.comresearchgate.net |
| CDG-Ic | ALG6 | α-1,3 Glucosyltransferase | Impaired glucosylation of the completed Man9GlcNAc2-PP-Dolichol. | biochemia-medica.comresearchgate.netnih.gov |
| CDG-Id | ALG3 | Mannosyltransferase VI | Incomplete assembly of the mannose branches of the LLO. | biochemia-medica.comnih.gov |
| CDG-If | MPDU1 | Dol-P-Man utilization factor | Accumulation of lipid-linked Man5GlcNAc2 and Man9GlcNAc2. | jci.org |
| CDG-Il | ALG9 | α-1,2-Mannosyltransferase | Incomplete LLO assembly, missing later mannose and glucose residues. | cdghub.com |
| MOGS-CDG | GLS1 | Glucosidase I | Accumulation of unprocessed Glc3Man9GlcNAc2 on glycoproteins. | pombase.org |
Molecular and Cellular Phenotypes Resulting from MAN-9 Accumulation
The failure to properly process MAN-9, either during LLO assembly or after its transfer to a protein, leads to distinct molecular and cellular consequences that underpin the pathophysiology of related CDGs.
A primary molecular phenotype in many Type I CDGs is the accumulation of specific, incomplete LLO intermediates. For example, in CDG-If, fibroblasts from patients show a characteristic accumulation of lipid-linked Man5GlcNAc2 and Man9GlcNAc2 oligosaccharides. jci.org Similarly, in CDG-Id, cells accumulate the truncated Man5GlcNAc2 LLO. researchgate.net In ALG9-CDG, the defect causes an accumulation of an even smaller LLO, Dol-PP-GlcNAc2, because the subsequent mannose additions are blocked. cdghub.com These incomplete LLOs are poor substrates for the oligosaccharyltransferase (OST) complex, the enzyme that transfers the glycan to the protein. cdghub.comnih.gov This reduced transfer efficiency results in "hypoglycosylation," where proteins that should have N-glycans are synthesized with some sites left unoccupied. oup.comnih.gov
The accumulation of specific glycan structures can itself be toxic to the cell. In MOGS-CDG, the inability to trim the glucose residues from the Glc3Man9GlcNAc2 glycan after it is attached to a protein leads to the buildup of these triglucosylated glycoproteins. pombase.org Studies in yeast models suggest that this accumulation is directly responsible for the severe cellular defects observed, including distorted cell walls, rather than simply disrupting protein folding quality control cycles. pombase.org The presence of unprocessed or abnormal glycans, such as the persistent Man9GlcNAc2 structure in plant models with mutations in mannosidase genes, can lead to severe growth defects, indicating that proper trimming of MAN-9 is critical for normal cellular processes. oup.comfrontiersin.org This suggests that unprocessed high-mannose structures may be recognized by cellular systems that trigger degradation pathways or that the bulky glycans themselves cause steric hindrance, affecting protein-protein interactions. frontiersin.org
Advanced Methodologies in Man 9 Glycan Research
Analytical and Structural Elucidation Techniques
A suite of powerful analytical methods is employed to characterize MAN-9 glycan, from determining its precise mass and structure to analyzing its binding affinities with various proteins.
Mass spectrometry (MS) is a cornerstone of glycomics, offering unparalleled sensitivity and accuracy for the analysis of complex glycan mixtures. nih.gov
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a high-throughput technique used for the rapid profiling of glycans. In this method, the glycan sample is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the glycan molecules. The time it takes for these ions to travel to a detector is proportional to their mass-to-charge ratio, allowing for the determination of the glycan's molecular weight. acs.orgresearchgate.net MALDI-TOF-MS can confirm the structure of this compound and is often used to analyze N-glycans released from glycoproteins. researchgate.netludger.comqa-bio.comresearchgate.netmdpi.com For instance, the analysis of glycoproteins expressed in the presence of mannosidase inhibitors like kifunensine (B1673639) yields a homogenous population of Man₉GlcNAc₂ glycans, which can be readily identified by MALDI-TOF-MS. researchgate.netmdpi.com
Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) combines the separation power of liquid chromatography with the high resolution and fragmentation capabilities of tandem mass spectrometry. This technique is invaluable for the detailed structural characterization of glycans, including the determination of branching patterns and linkage isomers. nih.govludger.compremierbiosoft.com In LC-ESI-MS/MS, glycans are first separated by liquid chromatography and then introduced into the mass spectrometer via electrospray ionization. The resulting ions can be selected and fragmented to generate characteristic product ions that provide detailed structural information. researchgate.net This method has been instrumental in distinguishing between different isomers of high-mannose glycans and in identifying unusual N-glycan structures not predicted by conventional biosynthetic pathways. researchgate.netacs.org The use of labeling reagents, such as procainamide, can enhance ionization efficiency, allowing for the identification of minor glycan species. ludger.com
Table 1: Comparison of Mass Spectrometry Techniques for this compound Analysis
| Feature | MALDI-TOF-MS | LC-ESI-MS/MS |
| Principle | Measures time-of-flight of ions generated by laser desorption from a matrix. | Separates glycans by liquid chromatography followed by electrospray ionization and fragmentation. |
| Primary Use | High-throughput profiling and molecular weight determination. | Detailed structural elucidation, including isomer differentiation. |
| Sample Preparation | Co-crystallization with a matrix. | Often involves derivatization to enhance ionization and separation. |
| Throughput | High | Moderate |
| Structural Information | Primarily molecular weight. | Detailed fragmentation patterns revealing linkage and branching. |
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and quantification of glycans. ludger.comqa-bio.com Various HPLC methods are employed, often in conjunction with fluorescent labeling of the glycans to enhance detection sensitivity. ludger.comqa-bio.com
Normal Phase HPLC separates glycans based on their hydrophilicity. The stationary phase is polar, and the mobile phase is non-polar. This method is effective for separating both neutral and sialylated glycans in a single run. It has been successfully used to separate and assign structures to the oligomannose series from Man₅ to Man₉.
Reversed-Phase HPLC utilizes a non-polar stationary phase and a polar mobile phase. To achieve retention, glycans are typically derivatized with a hydrophobic tag. d-nb.info This technique can separate isomers of high-mannose glycans. d-nb.info
Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal phase chromatography that is widely used for glycan analysis. It provides excellent separation of labeled glycans. ludger.com
Porous Graphitized Carbon (PGC) HPLC offers a unique separation mechanism based on the three-dimensional structure of the glycans, allowing for the resolution of isomers that are difficult to separate by other methods. researchgate.net
The purity of this compound preparations is often assessed by a combination of HPLC and other techniques like NMR. qa-bio.comludger.comludger.comqa-bio.com
Glycan array technology provides a high-throughput platform to investigate the binding specificity of glycan-binding proteins (GBPs), such as lectins and antibodies, to a wide range of glycans, including MAN-9. zbiotech.compnas.orgoup.com In this technology, a library of glycans is immobilized on a solid surface, such as a glass slide. pnas.org The array is then incubated with a fluorescently labeled GBP, and the binding intensity to each glycan is measured. pnas.orgnih.gov
This technique has been crucial in understanding how various proteins recognize high-mannose glycans. For example, glycan arrays have been used to show that the broadly neutralizing anti-HIV antibody 2G12 preferentially binds to Man₈ and Man₉ glycans. pnas.org Similarly, the binding profiles of various lectins to MAN-9 and other high-mannose structures have been extensively characterized using this method. zbiotech.comoup.com
X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules at atomic resolution. researchgate.netresearchgate.net While the inherent flexibility of glycans can make crystallization challenging, solving the crystal structures of this compound in complex with proteins provides invaluable insights into the specific molecular interactions that govern recognition. mdpi.com
These studies have revealed that MAN-9 can adopt different conformations when bound to different proteins. nih.gov For example, crystal structures have been solved for MAN-9 in complex with various lectins and antibodies, detailing the specific hydrogen bonds and van der Waals interactions that stabilize the complex. nih.gov These structural insights are critical for understanding the biological functions of MAN-9 and for the rational design of therapeutics that target these interactions. researchgate.net
Glycan Array Technology for High-Throughput Binding Specificity Profiling
Cellular and Molecular Research Methodologies
To understand the regulation of this compound expression and its functional consequences within a cellular context, researchers utilize cutting-edge molecular biology tools.
The CRISPR/Cas9 system is a revolutionary gene-editing tool that can be used for genome-wide screens to identify genes involved in specific biological processes, including glycosylation. nih.govoup.com By creating a library of cells with single-gene knockouts, researchers can identify genes whose absence leads to altered levels of specific glycans, such as high-mannose structures. oup.comescholarship.orgbiorxiv.org
CRISPR screens have been successfully employed to uncover novel regulators of high-mannose N-glycan expression. escholarship.org For example, such screens have identified components of the oligosaccharyltransferase (OST) complex, which catalyzes the initial transfer of the Glc₃Man₉GlcNAc₂ precursor to proteins, as critical regulators of surface glycan profiles. nih.gov These studies provide a powerful, unbiased approach to map the complex genetic networks that control the synthesis and processing of this compound, offering new targets for understanding and potentially manipulating glycosylation in health and disease. escholarship.orgbiorxiv.org
Table 2: Summary of
| Methodology | Application in MAN-9 Research | Key Findings Enabled |
| MALDI-TOF-MS | Rapid profiling and molecular weight determination of MAN-9 and related glycans. | Confirmation of MAN-9 structure in various biological samples. |
| LC-ESI-MS/MS | Detailed structural characterization, including isomer differentiation. | Identification of novel MAN-9 isomers and fragmentation patterns. |
| HPLC | Separation and quantification of MAN-9 from complex mixtures. | Assessment of purity and isolation of specific MAN-9 isomers. |
| Glycan Array | High-throughput analysis of MAN-9 binding to proteins. | Characterization of binding specificities of lectins and antibodies to MAN-9. |
| X-ray Crystallography | Determination of the 3D structure of MAN-9-protein complexes. | Atomic-level details of the interactions between MAN-9 and its binding partners. |
| CRISPR/Cas9 Screening | Identification of genes that regulate MAN-9 biosynthesis and expression. | Discovery of novel genetic regulators of high-mannose glycosylation pathways. |
Lectin Microarrays for Cell Surface Glycan Expression Analysis
Lectin microarrays have emerged as a powerful high-throughput tool for profiling the glycome, including the expression of this compound, on the surface of cells. researchgate.netoup.com This technology utilizes the specific binding properties of lectins, which are carbohydrate-binding proteins, to detect and quantify the presence of various glycan structures. researchgate.netnih.gov By immobilizing a diverse panel of lectins onto a solid surface, a microarray is created that can capture and identify glycans from complex biological samples, such as cell lysates or even intact, live cells. researchgate.netoup.comnih.gov
The process typically involves labeling the cells or their extracted glycoproteins with a fluorescent dye. researchgate.net These labeled samples are then incubated with the lectin microarray. The binding of specific cell surface glycans to their corresponding lectins on the array results in a fluorescent signal that can be detected and quantified. oup.comnih.gov This provides a detailed "glycan signature" of the cell surface. nih.gov
Several lectins are known to recognize high-mannose type glycans like MAN-9. For instance, Concanavalin A (ConA), Galanthus nivalis lectin (GNA), and Narcissus pseudonarcissus lectin (NPA) are well-characterized for their affinity towards mannose-containing structures. arvojournals.orgacs.org Studies have shown that ConA recognizes a range of high-mannose glycans from Man-3 to Man-9. acs.org GNA and NPA also bind to high-mannose structures, with some preference for specific linkages. acs.org The inclusion of such lectins in a microarray allows for the specific detection and relative quantification of MAN-9 and other high-mannose glycans on the cell surface. arvojournals.orgijbs.com
Lectin microarray analysis has been instrumental in comparing the glycan profiles of different cell types, such as normal versus cancerous cells, and in monitoring changes in glycosylation during cellular processes like development and differentiation. nih.govijbs.com For example, research on retinal proteins in mice revealed the presence of a mixture of Man₅ to Man₉ glycans, which were identified by their binding to lectins like GNA, NPA, and ConA. arvojournals.org
Table 1: Lectins Used in Microarray Analysis for Detecting High-Mannose Glycans
| Lectin | Abbreviation | Primary Specificity | Source |
|---|---|---|---|
| Concanavalin A | ConA | α-D-Mannose, α-D-Glucose | Canavalia ensiformis (Jack bean) |
| Galanthus nivalis Lectin | GNA | Terminal α-1,3-linked Mannose | Galanthus nivalis (Snowdrop) |
| Narcissus pseudonarcissus Lectin | NPA | Terminal α-1,6-linked Mannose | Narcissus pseudonarcissus (Daffodil) |
| Lens culinaris Agglutinin | LCA | α-D-Mannose | Lens culinaris (Lentil) |
Directed Evolution and Library Generation for Glycan-Binding Affinity Modulation
Directed evolution is a powerful protein engineering technique used to generate novel proteins with desired properties, including modified binding affinity and specificity for glycans like MAN-9. whiterose.ac.uk This approach mimics the process of natural selection in a laboratory setting to evolve proteins, often lectins or antibodies, with enhanced or altered glycan-binding capabilities. royalsocietypublishing.org
The process begins with the generation of a large library of gene variants, typically through methods like error-prone PCR or DNA shuffling. nih.gov This library is then expressed, often on the surface of yeast or phage, creating a diverse collection of proteins with random mutations. acs.org The library is then subjected to a selection process, where variants that bind to the target glycan, such as MAN-9, are isolated. nih.govacs.org This selection can be performed using various techniques, including magnetic-activated cell sorting (MACS) and fluorescence-activated cell sorting (FACS).
The genes from the selected variants are then amplified and subjected to further rounds of mutation and selection, progressively enriching the library with proteins that exhibit improved binding affinity for the target glycan. nih.govacs.org This iterative process allows for the fine-tuning of glycan-binding affinity and specificity. whiterose.ac.uk
A notable application of this methodology is the development of high-affinity binders to the this compound, particularly in the context of HIV research. The broadly neutralizing antibody 2G12 recognizes a specific cluster of high-mannose glycans, including MAN-9, on the surface of the HIV envelope protein gp120. acs.org Researchers have used techniques like mRNA display coupled with "click" chemistry to generate vast libraries of glycopeptides containing multiple MAN-9 glycans. nih.govacs.org From these libraries, variants that bind to 2G12 with extremely high affinity (picomolar to low nanomolar) have been selected. acs.org These evolved glycopeptides can serve as potential vaccine candidates by mimicking the natural epitope on gp120. nih.govacs.org
Table 2: Key Steps in Directed Evolution for Glycan-Binding Proteins
| Step | Description | Common Techniques |
|---|---|---|
| Library Generation | Creation of a diverse pool of gene variants. | Error-prone PCR, DNA shuffling, Site-directed mutagenesis |
| Library Display | Expression of the protein variants on a replicable entity. | Yeast surface display, Phage display, Ribosome display |
| Selection (Screening) | Isolation of variants with desired binding properties. | Magnetic-Activated Cell Sorting (MACS), Fluorescence-Activated Cell Sorting (FACS) |
| Amplification | Replication of the genes from the selected variants. | Polymerase Chain Reaction (PCR) |
Computational and Glycoinformatics Approaches
The complexity of glycan structures and their interactions has driven the development of computational and glycoinformatics tools to complement experimental research. These approaches provide valuable insights into the biosynthesis, structure, and function of glycans like MAN-9.
Computational Modeling of Glycan Processing and Glycosylation Networks
Computational models have become essential for understanding the intricate network of enzymatic reactions that govern N-glycan processing in the Golgi apparatus. plos.orgwhiterose.ac.uk These models can simulate the step-by-step modification of precursor glycans, such as MAN-9, as they are processed by various glycosidases and glycosyltransferases. plos.orgnih.gov
These models often begin with the initial high-mannose structures, Man-9 and Man-8, which are generated in the endoplasmic reticulum. plos.orgnih.gov The models then apply a set of reaction rules that define the substrate specificity of each enzyme in the glycosylation pathway. nih.gov By solving a system of ordinary differential equations that describe the kinetics of these reactions, the models can predict the distribution and abundance of different glycan structures. whiterose.ac.uk
Such models have been used to generate complex reaction networks, with some encompassing thousands of different reactions and glycan products. whiterose.ac.uknih.gov They can integrate experimental data, such as mass spectrometry profiles, to refine the model parameters and improve the accuracy of the predictions. plos.org For example, a computational model was used to analyze the N-glycosylation pathway of the SARS-CoV-2 spike protein, tracing the biosynthesis of 48 different glycans back to their parent MAN-9 structure. nih.govfrontiersin.org These models are not only descriptive but can also be predictive, allowing researchers to explore how changes in enzyme expression or activity might alter the final glycan profile. nih.govnih.gov
Development of Glycan Databases and Algorithms for Structural Identification
The vast diversity of glycan structures necessitates the development of comprehensive databases and sophisticated algorithms for their identification and characterization. nih.gov Several databases have been established to store information on glycan structures, their biological sources, and associated analytical data. nih.govoup.com
Databases like GlycoSuiteDB and the Consortium for Functional Glycomics (CFG) Glycan Structure Database provide detailed structural and chemical information for a multitude of N- and O-linked glycans. nih.govoup.com More specialized databases have also been created, focusing on specific types of glycans. For instance, a database of high-mannose N-glycan isomers has been constructed, containing HPLC retention times and CID mass spectra for all possible isomers of Man₅GlcNAc₂ to Man₇GlcNAc₂ derived from the canonical Man₉GlcNAc₂. acs.orgacs.org
These databases are often coupled with bioinformatics tools and algorithms designed to aid in the structural elucidation of glycans from experimental data, particularly from mass spectrometry. uwo.ca Algorithms like GlycoNovoDB have been developed for the de novo sequencing of glycans from tandem mass spectra. uwo.ca Other software, such as pGlyco, uses a combination of higher-energy collision dissociation (HCD) and collision-induced dissociation (CID) to analyze both the peptide sequence and the glycan structure of intact glycopeptides. nih.gov These tools are crucial for the high-throughput and accurate identification of glycan structures, including isomers of MAN-9, from complex biological samples. acs.orgbioinfor.com
In Silico Prediction of Glycan-Protein Interaction Mechanisms
Computational methods, particularly molecular dynamics (MD) simulations, are increasingly used to predict and analyze the interactions between glycans like MAN-9 and proteins. beilstein-journals.org These in silico approaches provide atomic-level insights into the conformational dynamics of glycans and the specific interactions that govern their binding to proteins. nih.govnih.gov
MD simulations can be used to explore the conformational landscape of MAN-9 in its free state, revealing the different shapes it can adopt. nih.gov This is important because the conformation of the glycan can influence its recognition by proteins. nih.gov Furthermore, MD simulations can be used to model the binding of MAN-9 to a protein, providing details about the specific residues and forces involved in the interaction. nih.govacs.org For example, simulations have been used to study the interaction of MAN-9 with HIV-binding proteins, showing that the glycan can adopt different conformations when bound to different proteins. nih.gov
In addition to MD simulations, other computational tools are used to predict protein-protein and protein-ligand interactions. frontiersin.orgnih.govnih.gov Machine learning models are also being developed to predict glycan-binding properties from their atomic-level structures. biorxiv.orgbiorxiv.org These models can be trained on large datasets of known protein-glycan interactions to learn the features that determine binding affinity and specificity. biorxiv.org Such in silico prediction methods are valuable for generating hypotheses that can be tested experimentally and for guiding the design of novel glycan-binding proteins or glycomimetic drugs. beilstein-journals.orgbiorxiv.org
Emerging Research Directions and Future Perspectives
Development of MAN-9 Glycan-Based Probes and Tools for Glycobiology
The development of specialized probes and tools is crucial for elucidating the functions of this compound in complex biological systems. These tools enable researchers to visualize, track, and interfere with MAN-9-mediated interactions, providing insights into its roles in health and disease.
Lectin-Based Probes: Lectins, which are naturally occurring carbohydrate-binding proteins, are valuable tools for detecting specific glycan structures. nih.gov Probes have been developed using lectins with high affinity for mannose residues, such as Concanavalin A (ConA), which recognizes the branching oligomannose structures of N-glycans, and Galanthus nivalis lectin (GNA), which has been identified as a highly reactive ligand for a Man5GlcNAc2 glycoform. nih.govnih.gov Engineered lectins with enhanced specificity and affinity for the terminal α1,2-mannose linkages characteristic of MAN-9 are also being explored. mdpi.com For instance, a fusion protein combining the lectin Pseudomonas fluorescens agglutinin (PFA) with a biotin (B1667282) mimic has been created to detect glycans containing the core Manα(1-3)-Manα(1-6)-Man units. mdpi.com
Antibody-Based Probes: The HIV-neutralizing antibody 2G12, which specifically recognizes a dense cluster of high-mannose glycans on the viral envelope protein gp120, has been instrumental in studying MAN-9. nih.govnih.gov The affinity of 2G12 is correlated with the number of Manα1,2-Man linkages present in the glycan structure. nih.gov This antibody and its derivatives are used not only for HIV research but also as probes to identify MAN-9 structures on other glycoproteins.
Chemoenzymatic Synthesis of Probes: A "top-down" chemoenzymatic approach allows for the creation of a library of high-mannose N-glycans. nih.gov This method involves the controlled enzymatic trimming of readily available this compound (Man₉GlcNAc₂Asn) isolated from sources like soybean flour. nih.gov By using specific α-mannosidases, a range of oligomannose intermediates can be generated. nih.gov These glycans can then be conjugated to carrier proteins like bovine serum albumin (BSA) or fluorescent tags to create probes for use in glycan microarrays and other binding assays. nih.gov
Carbon-Based Nanoplatforms: Glycan-functionalized nanomaterials are emerging as powerful multivalent probes. rsc.org Carbon nanotubes and graphene oxide can be functionalized with mannose or MAN-9 glycans to study their interactions with lectins and viral proteins. rsc.org These nanoprobes can mimic the dense presentation of glycans on cell surfaces and can be used in sensitive detection assays, such as those for the lectin ConA. rsc.org
Interactive Table: Examples of this compound-Based Probes
| Probe Type | Specific Example | Target/Application | Key Finding |
|---|---|---|---|
| Lectin-Based | Galanthus nivalis lectin (GNA) | Viral-neutralizing epitopes | Identifies a Man5GlcNAc2 glycoform as a highly reactive ligand. nih.gov |
| Antibody-Based | 2G12 HIV-neutralizing antibody | HIV gp120, oligomannose structures | Affinity correlates with the number of Manα1,2 linkages. nih.gov |
| Chemoenzymatic | Oligomannose-BSA conjugates | Mannose-specific lectins | Used to identify novel glycoepitopes in a microarray setting. nih.gov |
| Nanoplatform | Mannose-functionalized graphene oxide | Lectin sensing (e.g., ConA) | Enables sensitive detection of glycan-binding proteins. rsc.org |
Engineering Glycosylation Pathways for Enhanced this compound Production in Biomanufacturing
The production of therapeutic glycoproteins with defined and consistent glycoforms is a major goal in biomanufacturing. Engineering the glycosylation pathways of expression systems to produce proteins with a high abundance of MAN-9 glycans is an active area of research. This is particularly relevant for the development of vaccines and other biotherapeutics where high-mannose structures are important for efficacy. frontiersin.org
Yeast Systems: Yeasts like Pichia pastoris are common hosts for recombinant protein production, but they naturally produce high-mannose glycans that are different from those in humans. plos.org Glycoengineering strategies aim to "humanize" the yeast glycosylation pathway. This often involves deleting genes responsible for yeast-specific hyper-mannosylation (e.g., OCH1) and introducing mammalian enzymes. To enhance MAN-9 production, the pathway can be blocked at an early stage. For example, deleting the ALG3 gene, which encodes the mannosyltransferase that adds the first mannose to the Man₅GlcNAc₂ precursor in the ER lumen, can lead to the accumulation of earlier mannose structures. plos.orgoup.com
Mammalian Cell Lines: Chinese hamster ovary (CHO) cells are the workhorse of the biopharmaceutical industry for producing complex glycoproteins. researchgate.net To increase the proportion of MAN-9 glycans, researchers can use small molecule inhibitors of glycosylation enzymes. Kifunensine (B1673639), an inhibitor of α-mannosidase I, is particularly effective. frontiersin.orgnih.gov Treatment of CHO cells with kifunensine blocks the trimming of mannose residues in the Golgi apparatus, leading to a significant increase in the secretion of glycoproteins carrying Man9GlcNAc₂ structures. nih.gov For example, adding kifunensine to CHO cell cultures has been shown to increase total mannosylated species by over 85%, with MAN-9 being the most significantly increased form. nih.gov
Plant-Based Systems: Plants, such as Nicotiana benthamiana, are being developed as alternative platforms for producing recombinant proteins. frontiersin.org Similar to mammalian cells, treating these plants with kifunensine can effectively modify the N-glycan profile of transiently expressed glycoproteins. frontiersin.org Hydroponic treatment of N. benthamiana with kifunensine has been shown to shift the N-glycan composition towards a predominance of Man9GlcNAc₂, while reducing plant-specific glycoforms that can be immunogenic in humans. frontiersin.org
Interactive Table: Strategies for Enhancing this compound Production
| Expression System | Engineering Strategy | Mechanism | Outcome |
|---|---|---|---|
| Pichia pastoris (Yeast) | Deletion of ALG3 gene | Blocks elongation of Man₅GlcNAc₂ in the ER | Accumulation of glycoproteins with smaller high-mannose glycans. plos.orgoup.com |
| CHO Cells (Mammalian) | Treatment with Kifunensine | Inhibits α-mannosidase I in the Golgi | Significant increase in proteins with Man9GlcNAc₂ glycans. nih.gov |
Advanced Synthetic Strategies for this compound and Its Analogs
The chemical synthesis of complex carbohydrates like MAN-9 is a formidable challenge due to the need for precise control over stereochemistry and linkage positions. However, advanced synthetic and chemoenzymatic strategies are making these complex structures more accessible for research.
Total Chemical Synthesis: Total synthesis provides access to homogeneous glycan structures in significant quantities. nih.gov A common strategy for synthesizing Man₉GlcNAc₂ involves a convergent approach, coupling a branched Man₅ glycosyl donor with a Man₄GlcNAc₂ hexasaccharide acceptor. nih.gov While effective, this requires numerous steps and can be difficult to optimize. Recent advances have focused on improving the synthesis of the building blocks and the efficiency of the key glycosylation reactions, leading to the production of hundreds of milligrams of the target glycan. nih.govacs.org
Chemoenzymatic Synthesis: Chemoenzymatic methods combine the flexibility of chemical synthesis with the high specificity of enzymatic reactions. nih.govfrontiersin.org These strategies often start with a readily available glycan precursor, which is then modified by a series of glycosyltransferases or glycosidases. frontiersin.org
Top-Down Approach: This involves trimming a larger, naturally sourced glycan. For example, Man₉GlcNAc₂Asn isolated from soybean flour can be treated with specific mannosidases to produce a library of smaller high-mannose glycans. nih.gov
Bottom-Up Approach: This involves building up the glycan from smaller precursors. For instance, the full-length Man₉GlcNAc₂ has been synthesized in vitro using recombinant Alg enzymes and a lipid-linked GlcNAc₂ substrate. frontiersin.org Another strategy involves the chemical synthesis of a core structure, which is then elongated and branched using specific glycosyltransferases. frontiersin.org
Integrative Omics Approaches in Glycobiology Research for Comprehensive Understanding
To fully comprehend the role of MAN-9 and other glycans, it is essential to move beyond studying them in isolation. Integrative omics approaches, which combine data from glycomics, proteomics, genomics, and transcriptomics, are providing a more holistic view of glycosylation. nih.govnih.gov
Glycomics and Glycoproteomics: Glycomics aims to characterize the entire complement of glycans (the glycome) in a cell or organism, while glycoproteomics identifies the specific glycoproteins and their sites of glycosylation. neb.com Mass spectrometry-based techniques are central to these fields. Combining these approaches allows researchers to see not only which glycans are present but also on which proteins they are located and in what relative abundances. nih.gov This is critical for understanding how changes in the glycome, such as an increase in MAN-9 structures, are linked to specific cellular pathways and disease states. frontiersin.orgacs.org
Integrating with Genomics and Transcriptomics: The glycome is not directly encoded in the genome but is the product of a complex interplay of enzymes. nih.gov By integrating glycomics data with genomics (studying the genes encoding glycosylation enzymes) and transcriptomics (studying their expression levels), researchers can begin to understand the regulatory networks that control glycosylation. nih.govnews-medical.net This can reveal, for example, why certain cancer cells exhibit an abundance of high-mannose glycans. acs.org
Systems Glycobiology: The ultimate goal is to achieve a "systems-level" understanding of glycobiology, where the roles of glycans are understood within the context of the entire cellular network. nih.govcreative-proteomics.com This requires the development of new bioinformatics tools and databases, such as GlyCosmos and GlyGen, that can integrate and harmonize data from different omics platforms. tau.ac.il By mapping the connections between the glycome and other molecular networks, researchers can uncover novel roles for glycans like MAN-9 in complex biological processes and identify new therapeutic targets. nih.govcreative-proteomics.com For instance, an integrated omics approach was used to understand the structural basis for influenza A virus glycan microheterogeneity and its interactions with the host. nih.gov
Table of Compounds
| Compound Name | Abbreviation/Synonym |
|---|---|
| Mannose-9-Glycan | MAN-9, Man9, Man₉GlcNAc₂ |
| N-acetylglucosamine | GlcNAc |
| Mannose | Man |
| Concanavalin A | ConA |
| Galanthus nivalis lectin | GNA |
| Pseudomonas fluorescens agglutinin | PFA |
| Bovine Serum Albumin | BSA |
| Kifunensine | |
| 2-chloro-1,3-dimethyl-1H-benzimidazol-3-ium chloride | CDMBI |
| N,N'-Diacetylchitobiose | |
| Sialic Acid | |
| Fucose | |
| Galactose | |
| Glucose | |
| Xylose | |
| Glucuronic Acid | |
| N-acetylgalactosamine | GalNAc |
Q & A
Q. What structural features distinguish MAN-9 glycan from other high-mannose N-glycans, and how are these features experimentally determined?
MAN-9 (ManGlcNAc) is characterized by three distinct antennae (D1, D2, D3 arms) with α1-2 and α1-3 linkages. Structural determination employs nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H-13C HSQC-TOCSY for resolving ring-specific proton correlations) and X-ray crystallography of lectin-glycan complexes . Comparative glycan array data (Consortium for Functional Glycomics) further distinguish MAN-9’s binding specificity from truncated variants like Man-5 or Man-8 .
Q. What methodologies are commonly used to analyze MAN-9’s role in glycoprotein folding and endoplasmic reticulum (ER) quality control?
In vitro folding assays with calnexin/calreticulin chaperones and ER α-glucosidase inhibitors (e.g., castanospermine) are used to monitor MAN-9’s participation in glycoprotein folding. Fluorescence-based thermal shift assays and pulse-chase radiolabeling track retention or secretion of MAN-9-bearing glycoproteins in ER models .
Q. How can researchers validate the purity and identity of synthetic MAN-9 glycans for experimental use?
High-performance liquid chromatography (HPLC) with fluorescent labeling (e.g., 2-aminobenzoic acid) and tandem mass spectrometry (MS/MS) are standard. Purity thresholds (>95%) are confirmed via integrated peak analysis, while identity is validated against reference standards (e.g., Ludger’s Man-9 2-AA labeled glycan) .
Advanced Research Questions
Q. How do conflicting glycan array data on MAN-9’s lectin-binding specificity arise, and how should researchers address such discrepancies?
Discrepancies often stem from variations in glycan presentation (e.g., solution-phase vs. immobilized). To mitigate, use orthogonal methods: surface plasmon resonance (SPR) for kinetic analysis, isothermal titration calorimetry (ITC) for thermodynamic validation, and competitive inhibition assays with mannobiose or methyl-α-D-mannopyranoside .
Q. What experimental designs are optimal for studying MAN-9’s interaction dynamics in viral envelope glycoprotein networks (e.g., HIV gp120)?
Molecular dynamics (MD) simulations of MAN-9-glycoprotein complexes (e.g., using GROMACS) paired with mutagenesis studies (e.g., glycan-shield disruption via enzymatic trimming) are critical. Cryo-EM can resolve glycan density in native-like viral spikes, while glycan network analysis quantifies edge reduction in truncated derivatives (e.g., Man-9 vs. Man-5) .
Q. What statistical frameworks are appropriate for analyzing glycan-protein interaction datasets involving MAN-9?
Multivariate analysis (e.g., principal component analysis for glycan array data) and Bayesian hierarchical models account for technical replicates and binding heterogeneity. For glycan network topology, graph theory metrics (e.g., edge density, centrality) quantify connectivity changes in glycan derivatives .
Q. How can researchers resolve contradictory findings regarding MAN-9’s immunogenicity in vaccine design studies?
Context-dependent immunogenicity arises from glycan clustering and adjuvant synergy. Use in vivo models with controlled glycan valency (e.g., MAN-9 conjugated to carrier proteins via site-specific linkage) and single B-cell sequencing to map antibody epitopes. Cross-validate with glycan microarray profiling of immune sera .
Methodological Best Practices
- Reproducibility : Document glycan preparation protocols (solvent, temperature) per Beilstein Journal guidelines, as aggregation can alter lectin-binding outcomes .
- Data Reporting : Include raw NMR/MS spectra in supplementary materials and specify software versions (e.g., TopSpin 4.2 for NMR) to enable replication .
- Ethical Compliance : For in vivo studies, justify MAN-9 use per FINER criteria (Feasible, Novel, Ethical, Relevant) and obtain institutional review board (IRB) approval for vertebrate models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
